

# Application of Diethyl Tartrate in the Synthesis of Anti-inflammatory Agents

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Compound of Interest		
Compound Name:	Diethyl tartrate	
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### Introduction

**Diethyl tartrate**, a diester of tartaric acid, serves as a readily available and cost-effective chiral auxiliary in asymmetric synthesis. Its application is particularly prominent in the construction of stereochemically defined molecules, a critical aspect in the development of pharmaceuticals where enantiomeric purity dictates therapeutic efficacy and safety. This application note details the use of **diethyl tartrate** in the synthesis of key intermediates for anti-inflammatory agents, focusing on the Sharpless asymmetric epoxidation. This powerful reaction enables the enantioselective synthesis of chiral epoxy alcohols, which are versatile building blocks for complex bioactive molecules, including leukotriene receptor antagonists.

## Core Application: Asymmetric Synthesis of Leukotriene Precursors

Leukotrienes are potent lipid mediators of inflammation, and their inhibition is a key strategy in the treatment of inflammatory diseases such as asthma. The synthesis of leukotriene receptor antagonists often requires chiral intermediates to achieve the desired biological activity. The Sharpless asymmetric epoxidation, which employs **diethyl tartrate** as a chiral ligand, provides an efficient route to these intermediates.

A notable example is the synthesis of a key chiral epoxy alcohol intermediate for Leukotriene C-1, as demonstrated in early work by Sharpless and Katsuki.[1] This methodology allows for



the introduction of chirality with high enantioselectivity, a crucial step in the total synthesis of this class of anti-inflammatory agents.

## Experimental Protocols Sharpless Asymmetric Epoxidation of an Allylic Alcohol

This protocol is a generalized procedure for the Sharpless asymmetric epoxidation, which can be adapted for specific allylic alcohol substrates, such as the one used in the synthesis of the Leukotriene C-1 intermediate.[2][3]

#### Materials:

- Titanium(IV) isopropoxide (Ti(O-i-Pr)<sub>4</sub>)
- (+)-Diethyl L-tartrate or (-)-Diethyl D-tartrate
- Allylic alcohol
- tert-Butyl hydroperoxide (TBHP) in a suitable solvent (e.g., toluene or decane)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), anhydrous
- 4 Å molecular sieves (powdered and activated)
- Anhydrous work-up and purification solvents (e.g., diethyl ether, brine)

#### Procedure:

- A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>) and powdered, activated 4 Å molecular sieves. The flask is cooled to -20 °C.
- To the cooled and stirred suspension, add (+)-diethyl L-tartrate (for one enantiomer of the epoxide) or (-)-diethyl D-tartrate (for the opposite enantiomer).
- Add titanium(IV) isopropoxide dropwise to the mixture.
- After stirring for a few minutes, add the allylic alcohol substrate.



- A solution of tert-butyl hydroperoxide (TBHP) is then added dropwise, maintaining the internal temperature below -20 °C.
- The reaction mixture is stirred at -20 °C for several hours, and the progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction is quenched by the addition of water. The mixture is allowed to warm to room temperature and stirred for at least one hour.
- The resulting biphasic mixture is filtered through a pad of Celite to remove the titanium salts.

  The filter cake is washed with diethyl ether.
- The combined organic layers are separated, and the aqueous layer is extracted with diethyl ether.
- The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude epoxy alcohol is purified by column chromatography on silica gel.

#### Quantitative Data:

The enantiomeric excess (ee) of the resulting epoxy alcohol is typically greater than 90%, and the chemical yield is generally high, though substrate-dependent. For specific substrates, yields and ee values can be optimized by adjusting reaction conditions.

# Biological Activity of a Representative LTB4 Receptor Antagonist

While a complete synthesis of a marketed anti-inflammatory drug originating from a **diethyl tartrate**-mediated step is not readily available in the public domain, the biological activity of potent leukotriene B4 (LTB4) receptor antagonists, whose synthesis relies on chiral intermediates obtainable through such methods, can be presented. BIIL 284 is a prodrug whose active metabolite, BIIL 260, is a potent LTB4 receptor antagonist.[4]

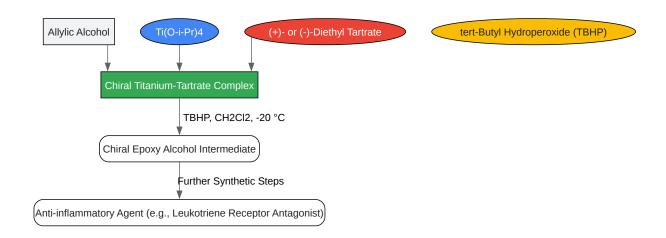


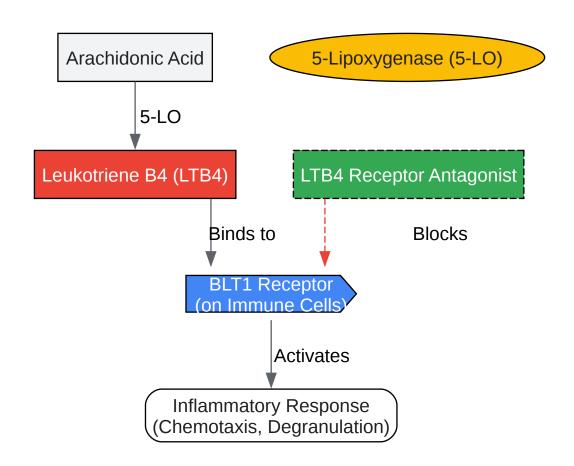
Compound	Target	Assay	IC50 / Ki
BIIL 260 (active metabolite of BIIL 284)	LTB4 Receptor (BLT1)	[³H]LTB4 binding to human neutrophil membranes	1.7 nM (Ki)[4]

### **Visualizations**

**Synthetic Workflow: Sharpless Asymmetric Epoxidation** 







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